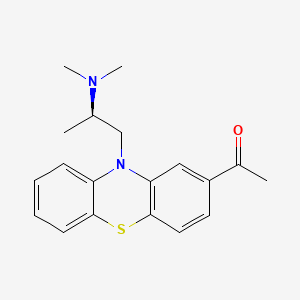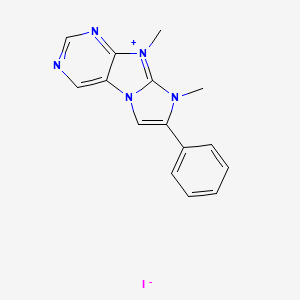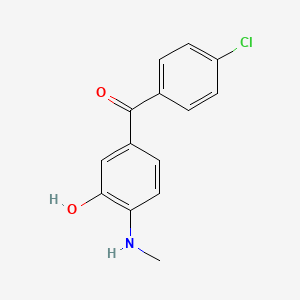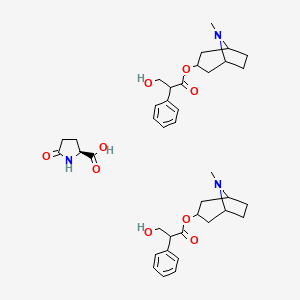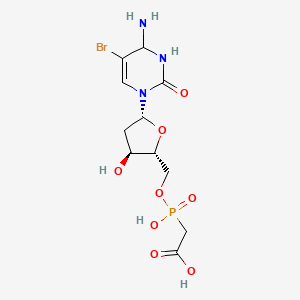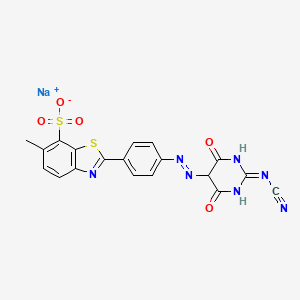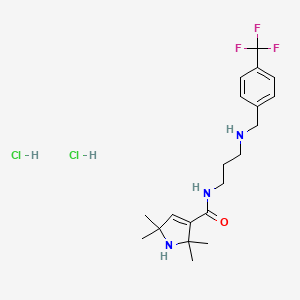
N-(1,2-Dihydroxy-2-((1-oxo-3-((2-(2-oxoimidazolidin-1-yl)ethyl)amino)propyl)amino)ethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 299-582-9, also known as 2,4,6-trinitrotoluene, is a chemical compound widely recognized for its use as an explosive material. It is a yellow, odorless solid that is relatively stable under normal conditions. This compound has been extensively studied and utilized in various applications, particularly in the military and industrial sectors.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene undergoes nitration to produce 2,4,6-trinitrotoluene.
The reaction conditions involve maintaining specific temperatures and using concentrated acids to ensure the complete nitration of toluene.
Industrial Production Methods
Industrial production of 2,4,6-trinitrotoluene follows the same nitration process but on a larger scale. The process is carefully controlled to ensure safety and efficiency. The production involves the use of large reactors, precise temperature control, and continuous monitoring to prevent any hazardous conditions.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trinitrotoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products, depending on the conditions.
Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminotoluenes.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas and metal catalysts are used.
Substitution: Strong bases or nucleophiles are typically employed in substitution reactions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction produces aminotoluenes and other reduced forms.
Substitution: Substitution reactions yield various substituted toluenes depending on the nucleophile used.
Scientific Research Applications
2,4,6-trinitrotoluene has several scientific research applications:
Chemistry: It is used as a standard explosive in various chemical studies and experiments.
Biology: Research on its effects on biological systems, including its toxicity and environmental impact.
Medicine: Studies on its potential use in medical applications, particularly in controlled drug delivery systems.
Industry: Widely used in the mining and construction industries for blasting and demolition purposes.
Mechanism of Action
The mechanism of action of 2,4,6-trinitrotoluene as an explosive involves rapid decomposition and the release of gases, leading to a high-pressure shock wave. The molecular targets include the bonds within the 2,4,6-trinitrotoluene molecule, which break down under high temperatures and pressures, resulting in an explosive reaction. The pathways involved include the formation of nitrogen gas, carbon dioxide, and water vapor.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dinitrotoluene
- 2,6-dinitrotoluene
- 1,3,5-trinitrobenzene
Uniqueness
2,4,6-trinitrotoluene is unique due to its stability and ease of handling compared to other nitroaromatic compounds. Its explosive properties are well-characterized, making it a preferred choice in various applications. Additionally, its relatively low melting point allows for easy casting and molding into desired shapes for specific uses.
Properties
CAS No. |
93892-96-7 |
|---|---|
Molecular Formula |
C13H23N5O5 |
Molecular Weight |
329.35 g/mol |
IUPAC Name |
N-[1,2-dihydroxy-2-(prop-2-enoylamino)ethyl]-3-[2-(2-oxoimidazolidin-1-yl)ethylamino]propanamide |
InChI |
InChI=1S/C13H23N5O5/c1-2-9(19)16-11(21)12(22)17-10(20)3-4-14-5-7-18-8-6-15-13(18)23/h2,11-12,14,21-22H,1,3-8H2,(H,15,23)(H,16,19)(H,17,20) |
InChI Key |
GODVJDLFOSJHED-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC(C(NC(=O)CCNCCN1CCNC1=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


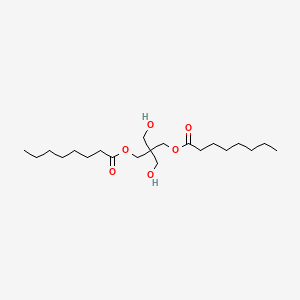
![methyl (1Z)-N-[[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl]oxysulfinyl-methylcarbamoyl]oxy-2-(dimethylamino)-2-oxoethanimidothioate](/img/structure/B12719856.png)


